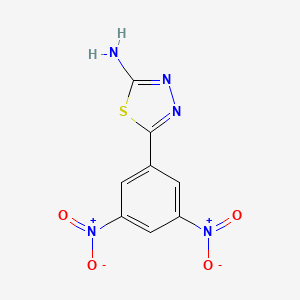

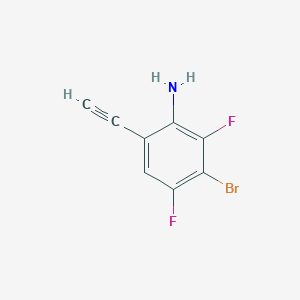

![molecular formula C16H14N2O2S2 B2897503 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 868376-05-0](/img/structure/B2897503.png)

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives are known to have various biological activities and are used in the development of pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely involve a benzo[d]thiazole core with various substituents. The exact structure would depend on the specific locations and types of these substituents .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

Compounds with structures related to benzothiazoles and thiazolyl derivatives have been extensively studied for their medicinal applications. For instance, a study discussed the synthesis of various heterocyclic compounds derived from visnaginone and khellinone, including thiazolopyrimidines, with significant anti-inflammatory and analgesic activities. These compounds were shown to inhibit COX-1/COX-2 enzymes and demonstrated high inhibitory activity on COX-2 selectivity, which suggests potential applications in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anti-inflammatory and Antimicrobial Activity

Another study explored the synthesis and biological evaluation of benzo[b]thiophene-2-carboxamides, demonstrating their ability to inhibit cell adhesion by affecting the expression of adhesion molecules like E-selectin and ICAM-1. This property could be leveraged in developing treatments for inflammatory diseases (Boschelli et al., 1995).

Potential in Photodynamic Therapy

Research on zinc phthalocyanine derivatives substituted with Schiff base groups, including thiazole and benzo[d]thiazol derivatives, has shown promising results for applications in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yield, suggesting their potential as Type II photosensitizers in treating various cancers (Pişkin, Canpolat, & Öztürk, 2020).

Applications in Organic Synthesis

Furthermore, studies on the synthesis of thiazolidine-2,4-dione derivatives have shown weak to moderate antibacterial and antifungal activity. This highlights the potential of these compounds in developing new antimicrobial agents, which could be relevant for compounds with similar structures (Abd Alhameed et al., 2019).

Mechanism of Action

Target of Action

Similar compounds have shown cytotoxic activity against human cancer cell lines such as mcf-7 and hela . These compounds may interact with cellular components involved in cell proliferation and survival, leading to their cytotoxic effects.

Mode of Action

It’s known that similar compounds can induce cytotoxicity in cancer cells . This could be due to the interaction of the compound with cellular targets, leading to disruption of normal cellular processes and ultimately cell death.

Result of Action

The result of the compound’s action is likely to be cytotoxic, leading to cell death . This is based on studies of similar compounds, which have shown cytotoxic activity against certain cancer cell lines .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S2/c1-3-9-18-14-11(20-2)6-4-7-12(14)22-16(18)17-15(19)13-8-5-10-21-13/h3-8,10H,1,9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZZXVMOUMQYAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CS3)N2CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24815093 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

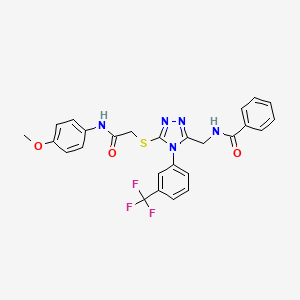

![(Z)-3-((4-fluorophenyl)thio)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)propanamide](/img/structure/B2897420.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

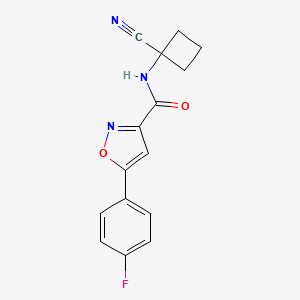

![1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2897429.png)

![1-allyl-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2897434.png)

![3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B2897436.png)

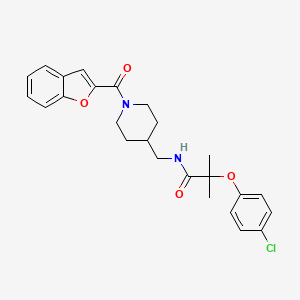

![N-(tert-butyl)-2-{1-[(2-oxo-3-propyl-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}acetamide](/img/structure/B2897443.png)